(S)-Benzyl 2-(2-hydroxyethyl)piperidine-1-carboxylate
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Overview
Description
(S)-Benzyl 2-(2-hydroxyethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 2-(2-hydroxyethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and 2-hydroxyethylamine. The reaction is catalyzed by a gold(I) complex and proceeds with the use of an iodine(III) oxidizing agent .
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions, cyclization, and hydrogenation processes. These methods are designed to be cost-effective and scalable, ensuring the efficient production of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl 2-(2-hydroxyethyl)piperidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can have different functional groups attached to the piperidine ring .
Scientific Research Applications
(S)-Benzyl 2-(2-hydroxyethyl)piperidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (S)-Benzyl 2-(2-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered heterocycle with one nitrogen atom.
Piperidinone: A piperidine derivative with a ketone functional group.
Spiropiperidines: Piperidine derivatives with a spirocyclic structure.
Uniqueness
(S)-Benzyl 2-(2-hydroxyethyl)piperidine-1-carboxylate is unique due to its specific functional groups and stereochemistry. The presence of the benzyl and hydroxyethyl groups, along with the (S)-configuration, gives the compound distinct chemical and biological properties that differentiate it from other piperidine derivatives .
Properties
Molecular Formula |
C15H21NO3 |
---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
benzyl (2S)-2-(2-hydroxyethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H21NO3/c17-11-9-14-8-4-5-10-16(14)15(18)19-12-13-6-2-1-3-7-13/h1-3,6-7,14,17H,4-5,8-12H2/t14-/m0/s1 |
InChI Key |
BOMCQRPXJWISMR-AWEZNQCLSA-N |
Isomeric SMILES |
C1CCN([C@@H](C1)CCO)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CCN(C(C1)CCO)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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